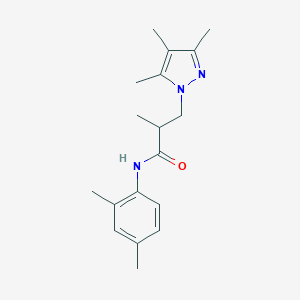

N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic propanamide derivative characterized by a 2,4-dimethylphenyl group attached to the amide nitrogen and a 3,4,5-trimethylpyrazole moiety at the propanamide chain. The compound’s structure combines lipophilic aromatic and heterocyclic substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)13(3)10-21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJQETOWJUXKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Substitution on the Phenyl Ring: The 2,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Amide Formation: The final step involves the formation of the amide bond by reacting the substituted phenyl and pyrazole intermediates with a suitable acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: The compound may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: The compound may find applications in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propanamide and pyrazole-containing analogs based on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations :

- The target compound’s 2,4-dimethylphenyl group differs from the 3,4-dimethylphenyl () and 4-methylphenyl () analogs, altering steric and electronic properties.

- The 3,4,5-trimethylpyrazole moiety enhances lipophilicity compared to unsubstituted pyrazole derivatives () .

Synthetic Routes :

- Propanamide derivatives are often synthesized via CDI-mediated coupling () or nucleophilic substitution (), similar to methods used for analogs in .

- Thiazole-oxadiazole analogs () require multi-step heterocyclic ring formation, increasing synthetic complexity compared to the target compound .

Physicochemical Properties :

- Lipophilicity : The target compound’s logP (~3.0) is higher than ’s 2.35 due to additional methyl groups on both phenyl and pyrazole moieties .

- Hydrogen Bonding : Polar surface area (PSA) for analogs ranges from 37.89 Ų () to higher values for compounds with sulfonamide or hydroxyl groups (), affecting solubility and membrane permeability .

Pharmacological Implications :

- Pyrazole derivatives often exhibit kinase inhibition (e.g., ) or antimicrobial activity (). The 3,4,5-trimethylpyrazole group in the target compound may improve metabolic stability over hydroxylated analogs () .

Research Findings and Data Trends

- Thermal Stability : Melting points for related compounds range widely (134–178°C in ; 126–127°C in ), suggesting substituents significantly influence crystallinity .

- Spectroscopic Confirmation : NMR and LC-MS data () are critical for verifying propanamide and pyrazole regiochemistry .

- Bioactivity : Thiazole-oxadiazole analogs () show antimicrobial activity, while pyrazolo-pyrimidines () target kinases. The target compound’s bioactivity remains unstudied but may align with these trends .

Biological Activity

N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23N3O

- Molar Mass : 285.384 g/mol

- CAS Number : 942842-07-1

The compound features a complex structure that includes a dimethylphenyl group and a trimethylpyrazole moiety, contributing to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : Compounds in the pyrazole class often inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

- Antiviral Activity : Some pyrazole derivatives have demonstrated antiviral properties by inhibiting viral replication mechanisms. For example, certain modifications on the pyrazole ring enhance activity against various viral strains .

- Anticancer Properties : There is emerging evidence that pyrazole derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of apoptotic pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and similar compounds:

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of various pyrazole derivatives, this compound was tested against HIV strains in MT-4 cells. The compound exhibited significant antiviral activity with an IC50 value comparable to existing antiviral agents .

Case Study 2: Anticancer Effects

A series of experiments conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis significantly more than control groups. Flow cytometry analysis indicated an increase in early apoptotic markers when treated with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.